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For researchers, scientists, and drug development professionals, the efficient precipitation of
high-quality RNA is a critical step for a multitude of downstream applications, from RT-qPCR to
next-generation sequencing. The choice of precipitating agent can significantly impact the yield,
purity, and integrity of the isolated RNA. This guide provides a detailed comparison of two
common methods: precipitation with lithium chloride (LiCl) and precipitation with acetate salts,
primarily sodium acetate (NaOAc), in the presence of ethanol. While the focus is on these two
well-documented methods, it is important to note a significant lack of published data specifically
on the use of lithium acetate for RNA precipitation.

Principle of RNA Precipitation

RNA precipitation is a fundamental technique used to concentrate and purify RNA from
agueous solutions. The process relies on neutralizing the negative charges of the phosphate
backbone of RNA, making the molecules less soluble and causing them to aggregate and
precipitate out of solution. This is typically achieved by adding a salt, which provides the
necessary cations, and an alcohol (ethanol or isopropanol), which reduces the dielectric
constant of the solution, thereby enhancing the electrostatic interactions between the cations
and the RNA.

Lithium Chloride Precipitation

Lithium chloride precipitation is a widely used method that offers the distinct advantage of
selectively precipitating RNA while leaving behind contaminants such as DNA, proteins, and
carbohydrates.[1] This selectivity makes it a preferred method for purifying RNA from crude
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lysates or enzymatic reactions where the presence of these contaminants can interfere with

downstream applications.

Advantages of Lithium Chloride:

High Selectivity for RNA: LiCl efficiently precipitates RNA, while DNA, proteins, and
carbohydrates largely remain in the supernatant.[1] This is particularly beneficial for
applications sensitive to DNA contamination.

Removal of Inhibitors: It is considered the method of choice for removing inhibitors of
translation or cDNA synthesis from RNA preparations.[1]

Effective for In Vitro Transcribed RNA: LiCl precipitation is a simple and rapid method for
recovering RNA from in vitro transcription reactions, effectively removing unincorporated
nucleotides.[2]

Disadvantages of Lithium Chloride:

Potential for Lower Yield: Some studies suggest that LiCl precipitation may result in a lower
recovery of RNA compared to alcohol precipitation with acetate salts.[3] One report indicated
an average recovery of 74% with lithium chloride compared to 85% with ammonium acetate
and ethanol.[3] Another source suggests that LiCl precipitation can lead to the loss of at least
half of the RNA.[4]

Inefficient for Small RNAs: LiCl is less efficient at precipitating RNA molecules smaller than
300 nucleotides, and it does not effectively precipitate tRNA.[5]

Potential Inhibition of Downstream Enzymes: Chloride ions from residual LiCl can inhibit
certain downstream enzymatic reactions, such as in vitro translation and reverse
transcription.[6][7] Therefore, thorough washing of the RNA pellet is crucial.

Acetate Salt (Sodium Acetate) and Ethanol
Precipitation

The combination of an acetate salt, most commonly sodium acetate, with ethanol is a classic

and robust method for precipitating nucleic acids. The sodium ions neutralize the charge on the

RNA backbone, and the ethanol forces the RNA out of solution.
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Advantages of Sodium Acetate/Ethanol:

o High RNA Recovery: This method is generally considered to be highly efficient, resulting in a

high yield of precipitated RNA.

» Effective for a Wide Range of RNA Sizes: Unlike LiCl, sodium acetate with ethanol can

effectively precipitate a broad range of RNA sizes, including smaller RNA molecules.

Disadvantages of Sodium Acetate/Ethanol:

o Co-precipitation of Contaminants: This method is not as selective as LiCl precipitation and
will co-precipitate DNA, proteins, and other molecules.[2] For applications requiring highly

pure RNA, additional purification steps, such as DNase treatment, may be necessary.

Performance Comparison

Sodium Acetate with

Feature Lithium Chloride
Ethanol
High selectivity for RNA,; does o o
o o o Low selectivity; co-precipitates
Selectivity not efficiently precipitate DNA, )
) DNA and proteins.[2]
proteins, or carbohydrates.[1]
] Generally lower compared to )
RNA Yield High recovery of RNA.

acetate/ethanol methods.[3][4]

Precipitation of Small RNAs

Inefficient for RNAs <300
nucleotides and tRNA.[5]

Effective for a wide range of
RNA sizes.

Removal of dNTPs

Efficiently removes

unincorporated nucleotides.[2]

Less efficient at removing
dNTPs.

Downstream Compatibility

Residual chloride ions can
inhibit in vitro translation and

reverse transcription.[6][7]

Generally compatible with
most downstream applications

after proper washing.

Experimental Protocols
Lithium Chloride Precipitation Protocol

This protocol is adapted from standard molecular biology methods.[5]
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Add LiCl: To your RNA sample, add an equal volume of 8 M LiCl.

Incubate: Mix thoroughly and incubate at -20°C for at least 1 hour. Longer incubation times
(even overnight) may marginally improve yield.[4]

Centrifuge: Pellet the RNA by centrifuging at high speed (e.g., 12,000 x g) for 10-15 minutes
at 4°C.

Wash: Carefully discard the supernatant. Wash the pellet with 1 mL of ice-cold 70% ethanol
to remove residual LiCl.

Centrifuge Again: Centrifuge at high speed for 5 minutes at 4°C.

Dry: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry, as
this can make the RNA difficult to resuspend.

Resuspend: Resuspend the RNA pellet in an appropriate volume of nuclease-free water or
buffer.

Sodium Acetate and Ethanol Precipitation Protocol

This is a standard protocol for nucleic acid precipitation.

Add Sodium Acetate: To your RNA sample, add 1/10th volume of 3 M sodium acetate (pH
5.2).

Add Ethanol: Add 2 to 2.5 volumes of ice-cold 100% ethanol.

Incubate: Mix well and incubate at -20°C for at least 30 minutes or at -80°C for 15-20
minutes to precipitate the RNA.

Centrifuge: Pellet the RNA by centrifuging at high speed (e.g., 12,000 x g) for 15-30 minutes
at 4°C.

Wash: Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.

Centrifuge Again: Centrifuge at high speed for 5 minutes at 4°C.
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o Dry: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes.

o Resuspend: Resuspend the RNA pellet in an appropriate volume of nuclease-free water or
buffer.

Visualizing the Workflow

{ Sodium Acetate / Ethanol Precipitation

0.1vol 2:25vol
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Lithium Chloride Precipitation
1vol
RNA Sample Add 8 M LiCI Incubate at -20°C Centrifuge Wash with 70% Ethanol Air-dry Pellet Resuspend RNA

Click to download full resolution via product page

Caption: RNA Precipitation Workflows.

Conclusion

The choice between lithium chloride and acetate salt/ethanol for RNA precipitation depends
heavily on the specific requirements of the downstream application. When RNA purity and the
removal of DNA and other contaminants are paramount, LiCl precipitation is an excellent
choice, despite a potential trade-off in yield. For applications where maximizing RNA yield is the
primary concern and some co-precipitation of other nucleic acids is acceptable, the traditional
sodium acetate and ethanol method remains a reliable and effective option. Researchers
should carefully consider these factors to select the most appropriate method for their
experimental needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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